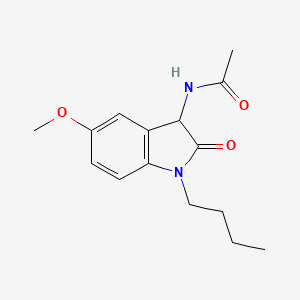![molecular formula C20H16ClF3N2O3 B15023459 N-[2-(4-chlorophenoxy)ethyl]-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B15023459.png)
N-[2-(4-chlorophenoxy)ethyl]-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Chlorophenoxy)ethyl]-2-[3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]acetamide is a synthetic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chlorophenoxyethyl group and a trifluoroacetyl group attached to an indole nucleus. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
The synthesis of N-[2-(4-Chlorophenoxy)ethyl]-2-[3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 1H-indole carbaldehyde with 2-chloroacetamide to form an intermediate compound.
Substitution Reaction: The intermediate compound undergoes a substitution reaction with 4-chlorophenoxyethyl bromide to introduce the chlorophenoxyethyl group.
Acylation Reaction: The final step involves the acylation of the indole nucleus with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
N-[2-(4-Chlorophenoxy)ethyl]-2-[3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxyethyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-Chlorophenoxy)ethyl]-2-[3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new therapeutic agents due to its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in studies to understand the mechanisms of action of indole derivatives and their interactions with biological targets.
Chemical Research: The compound serves as a model compound for studying the reactivity and stability of indole derivatives under various chemical conditions.
Wirkmechanismus
The mechanism of action of N-[2-(4-Chlorophenoxy)ethyl]-2-[3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to interact with various enzymes and receptors, modulating their activity. The trifluoroacetyl group may enhance the compound’s binding affinity and selectivity towards certain targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
N-[2-(4-Chlorophenoxy)ethyl]-2-[3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]acetamide can be compared with other indole derivatives, such as:
N-[2-(4-Chlorophenoxy)ethyl]-2-[3-(hydroxyimino)methyl)-1H-indol-1-yl]acetamide: This compound has a hydroxyimino group instead of a trifluoroacetyl group, which may result in different biological activities and reactivity.
N-[2-(4-Chlorophenoxy)ethyl]-2-[3-(acetyl)-1H-indol-1-yl]acetamide: The presence of an acetyl group instead of a trifluoroacetyl group may affect the compound’s stability and interactions with biological targets.
The uniqueness of N-[2-(4-Chlorophenoxy)ethyl]-2-[3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]acetamide lies in the combination of the chlorophenoxyethyl and trifluoroacetyl groups, which may confer distinct biological properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C20H16ClF3N2O3 |
|---|---|
Molekulargewicht |
424.8 g/mol |
IUPAC-Name |
N-[2-(4-chlorophenoxy)ethyl]-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C20H16ClF3N2O3/c21-13-5-7-14(8-6-13)29-10-9-25-18(27)12-26-11-16(19(28)20(22,23)24)15-3-1-2-4-17(15)26/h1-8,11H,9-10,12H2,(H,25,27) |
InChI-Schlüssel |
UVHIFVDFPOXQEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCCOC3=CC=C(C=C3)Cl)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B15023379.png)

![1-{2-[4-(Diethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}-2,2,2-trifluoroethanone](/img/structure/B15023394.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B15023403.png)
![N-(3-chloro-4-fluorophenyl)-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023405.png)
![6-(4-Methoxyphenyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B15023408.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B15023409.png)
![(4-Benzylpiperidin-1-yl){2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}methanone](/img/structure/B15023421.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-6-[3-(diethylamino)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15023423.png)
![N-(4-bromo-2-methylphenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023426.png)
![3-methyl-6-{4-[(4-methylbenzyl)oxy]phenyl}-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15023442.png)
![7-Fluoro-1-(2-fluorophenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023445.png)
![8-phenyl-N-prop-2-enyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B15023450.png)
![ethyl 4,5-dimethyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B15023456.png)
